molecular formula C12H13ClN4 B2721576 3-Chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine CAS No. 2319723-52-7

3-Chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine

Cat. No. B2721576
M. Wt: 248.71
InChI Key: LPKVFKWUWGJIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine is a chemical compound that has been synthesized for scientific research purposes. It is a pyridine derivative that has been modified with a pyrazolylmethylazetidine moiety. This compound has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs.

Mechanism Of Action

The mechanism of action of 3-Chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine involves the inhibition of specific enzymes and receptors in the body. This compound has been found to bind to these targets with high affinity, resulting in the modulation of their activity. The precise mechanism of action of this compound varies depending on the specific target being inhibited.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine have been extensively studied in vitro and in vivo. This compound has been found to exhibit a range of effects on cellular processes, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. In animal models, this compound has been shown to have anti-inflammatory, analgesic, and antitumor effects.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine in lab experiments include its high potency and selectivity for specific targets. This compound has been found to have a low toxicity profile, making it suitable for use in animal studies. However, the limitations of using this compound include its moderate yield in synthesis, which can make it expensive to produce in large quantities.

Future Directions

There are several future directions for research on 3-Chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine. One potential area of investigation is the development of new analogs of this compound with improved potency and selectivity for specific targets. Another direction for research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo, including its metabolism and distribution in the body. Additionally, this compound could be further investigated for its potential applications in the treatment of specific diseases, such as cancer and inflammation.

Synthesis Methods

The synthesis of 3-Chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine involves the reaction of 3-chloropyridine with 3-(pyrazol-1-ylmethyl)azetidine in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of this synthesis method is moderate, but it can be improved with further optimization.

Scientific Research Applications

3-Chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant biological activity, particularly as an inhibitor of certain enzymes and receptors. This compound has been investigated as a potential treatment for various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

3-chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4/c13-11-3-1-4-14-12(11)16-7-10(8-16)9-17-6-2-5-15-17/h1-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKVFKWUWGJIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=CC=N2)Cl)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine

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